7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Description
Properties
IUPAC Name |
7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUOTHDGRKFLKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1N)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is the Traf2- and Nck-interacting protein kinase (TNIK) . TNIK is a downstream signal protein of the Wnt/β-catenin pathway and has been thought of as a potential target for the treatment of colorectal cancer (CRC) that is often associated with dysregulation of Wnt/β-catenin signaling pathway.
Mode of Action
It is known that the compound has potent inhibitory effects on tnik. This inhibition likely disrupts the normal functioning of the Wnt/β-catenin pathway, thereby potentially inhibiting the growth and proliferation of cancer cells.
Biochemical Pathways
The main biochemical pathway affected by this compound is the Wnt/β-catenin pathway . This pathway plays a crucial role in cell growth and differentiation. By inhibiting TNIK, the compound disrupts the normal functioning of this pathway, which may lead to the inhibition of cancer cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine plays a significant role in biochemical reactions, particularly as an antagonist of the prostaglandin E2 (PGE2) receptor 2 (EP2). This compound exhibits high selectivity and potency, with an IC50 value of 8 nM against PGE2 binding. It interacts with various enzymes and proteins, including the EP2 receptor, and inhibits the binding of PGE2, thereby modulating cellular cAMP levels. The nature of these interactions is primarily inhibitory, as this compound prevents the activation of the EP2 receptor by PGE2.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to reduce inflammatory neurodegeneration in murine models of cerebral ischemia. It also restores cognition in aged mice by rejuvenating cellular bioenergetics. The influence of this compound on cell function includes modulation of cell signaling pathways, particularly those involving cAMP, and alterations in gene expression related to inflammation and neuroprotection.
Molecular Mechanism
At the molecular level, this compound exerts its effects through selective inhibition of the EP2 receptor. This inhibition prevents the binding of PGE2, leading to a decrease in cAMP production. The compound’s high selectivity for the EP2 receptor over other EP receptors and its lack of CYP inhibitory potency make it a valuable tool for studying the specific pathways mediated by EP2. Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammatory and neuroprotective responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and retains its activity over extended periods, making it suitable for long-term studies. In murine models, the compound was administered at 10 mg/kg orally, both 4.5 hours and 24 hours post-middle cerebral artery occlusion (MCAO), showing significant neuroprotective effects. Long-term administration in aged mice also resulted in improved cognitive function, indicating sustained efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine studies, a dosage of 10 mg/kg was found to be effective in reducing inflammatory neurodegeneration and improving cognitive function. Higher doses may lead to increased efficacy, but the potential for toxic or adverse effects at very high doses should be carefully monitored. The median effective dose (ED50) for anticonvulsant activity in related compounds was found to be around 19.0 mg/kg.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes responsible for its biotransformation. The compound’s metabolism may involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. The specific enzymes and cofactors involved in these pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the brain, where it exerts its neuroprotective effects. The compound’s ability to penetrate the blood-brain barrier and its distribution within the central nervous system are key factors in its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential off-target effects.
Biological Activity
7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is a compound belonging to the oxazepine class, characterized by its unique structural features that include a fluorine atom at the 7th position. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to act as an inhibitor of Traf2- and Nck-interacting protein kinase (TNIK), which plays a crucial role in the Wnt/β-catenin signaling pathway. This inhibition can lead to significant effects on cellular processes such as gene expression and cell proliferation.
The compound exhibits several biochemical properties that contribute to its biological activity:
- Anticonvulsant Activity : In preclinical studies, related compounds have demonstrated anticonvulsant effects in maximal electroshock (MES) tests, indicating potential therapeutic applications in seizure disorders.
- Antimicrobial Activity : While not directly studied for antimicrobial properties, structural analogs have shown significant antimicrobial activity against various bacterial strains .
- Cellular Effects : The compound influences cell signaling pathways and gene expression, impacting cellular metabolism and function. It has been observed to modulate neuronal activity effectively.
Research Findings
Several studies have investigated the biological activities of compounds related to this compound. Below are key findings from recent research:
Case Study 1: Anticonvulsant Activity
In a study evaluating the anticonvulsant potential of related compounds, it was found that specific oxazepines could significantly reduce seizure activity in animal models. The mechanism involved modulation of neurotransmitter release and synaptic transmission.
Case Study 2: Structure-Activity Relationship (SAR)
Research into SAR has indicated that substituents on the oxazepine ring can dramatically influence biological activity. For instance, increasing fluorine substitution was associated with enhanced potency against certain cellular targets while also improving metabolic stability .
Comparison with Similar Compounds
Substituent Variations in Benzoxazepines
The following table summarizes key analogs of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine, emphasizing substituent effects:
Key Observations :
- Fluorine vs. Chlorine : The 7-fluoro analog exhibits lower molecular weight and higher electronegativity compared to the 7-chloro derivative, which may improve target selectivity and reduce off-target interactions .
- Functional Group Additions : The nitrile-containing analog () introduces reactivity for further derivatization, whereas the ketone in the 7-chloro compound () may contribute to instability under physiological conditions.
Benzoxazepines vs. Benzothiazepines
Structural analogs replacing oxygen with sulfur (e.g., benzothiazepines) exhibit distinct properties:
- Electronic Effects: Sulfur’s larger atomic radius and lower electronegativity compared to oxygen alter ring conformation and electronic distribution.
- Biological Activity: Benzothiazepines are frequently associated with cardiovascular targets (e.g., ryanodine receptors), whereas benzoxazepines are explored in oncology and neurology .
Preparation Methods
Lactam-Based Synthesis via Schmidt Rearrangement
- Starting Material: 4-Chromanone
-
- Treatment of 4-chromanone with sodium azide to form a lactam intermediate.
- Regioselective bromination to introduce a bromine substituent.
- Reduction of the lactam to the corresponding amine using lithium aluminum hydride.
- Protection of the amine as a tert-butyl carbamate (Boc protection) to form tert-butyl 7-bromo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate.
-
- Debromination during the reduction step, especially at larger scales, leading to up to 40% byproduct formation.
- Regioselectivity issues if bromination is performed after reduction.
- Difficulties in separating brominated and debrominated products at scale.
Scale and Yield: Over 15 kg of starting material was prepared with an overall yield of 58% for tert-butyl 7-bromo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate.
Imide-Based Synthesis via Borane Reduction
- Starting Material: 5-Bromosalicylamide
-
- Alkylation of 5-bromosalicylamide with ethyl bromoacetate in the presence of potassium carbonate to form an ether intermediate.
- Cyclization to form an imide using sodium tert-amylate.
- Reduction of the imide to the amine using borane-tetrahydrofuran complex.
- Quenching of excess borane with methanol and breaking the amine-borane complex by refluxing with concentrated hydrochloric acid.
-
- Avoids the debromination problem seen with lithium aluminum hydride.
- Avoids safety concerns associated with Schmidt rearrangement.
-
- Slow filtration of the imide intermediate on a large scale.
- Low yield of imide (23%) due to hydrolysis during aqueous acid quench.
- Requirement of large excess borane and careful control of heat and gas evolution during reduction.
- Scale-up difficulties due to hydrogen gas evolution and safety concerns.
Scale and Yield: The process was optimized to handle multiple 500 g batches, with careful calorimetric control to manage heat and gas evolution.
Process Development and Scale-Up
- The lactam-based route was initially used but was limited by debromination and regioselectivity issues.
- The imide-based route was developed to mitigate these problems, involving safer reagents and more controlled conditions.
- Both routes required optimization of reaction conditions, quenching procedures, and purification steps to achieve high purity (up to 99.7% by HPLC) and acceptable yields.
- The final product was often isolated as a hydrochloride salt for stability and handling.
Summary Table of Preparation Methods
| Step No. | Methodology | Key Reagents/Conditions | Yield (%) | Scale (kg) | Notes |
|---|---|---|---|---|---|
| 1 | Lactam formation (Schmidt rearr.) | 4-Chromanone, sodium azide | - | 0.5 | Initial step, formation of lactam |
| 2 | Bromination | Elemental bromine, iron powder | - | 0.5 | Regioselective bromination |
| 3 | Lactam reduction | Lithium aluminum hydride | Variable | 0.5 | Debromination issues at scale |
| 4 | Boc protection | Boc-anhydride, aqueous base | 58 | 15+ | Formation of tert-butyl carbamate |
| 5 | Imide formation | 5-Bromosalicylamide, ethyl bromoacetate, K2CO3 | 23 | 0.5 | Low yield due to hydrolysis |
| 6 | Imide cyclization | Sodium tert-amylate | - | 0.5 | Formation of benzoxazepine imide |
| 7 | Imide reduction | Borane-THF, methanol quench, HCl reflux | - | Multiple 0.5 batches | Requires careful heat and gas control |
Research Findings and Observations
- The debromination side reaction is a significant challenge in the lactam reduction step, increasing with scale.
- The imide-based synthesis offers a safer and more reliable route but requires careful process control to prevent hydrolysis and manage borane reduction safely.
- The telescoped synthesis from tert-butyl 7-bromo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate to the amine intermediate was successfully scaled to multi-kilogram quantities with yields around 63%.
- Subsequent coupling reactions with fluorinated benzoic acid derivatives enable the final assembly of kinase inhibitor molecules.
- The overall synthetic sequence to the kinase inhibitor containing the benzoxazepine core achieved 21% yield over eight isolated steps with high purity (99.7% HPLC).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
